molecular formula C18H19FN2O3S B3569199 N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide

N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide

Cat. No. B3569199
M. Wt: 362.4 g/mol
InChI Key: SRDQBWLURNFWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide, also known as FPEB, is a chemical compound that has been widely studied for its potential use in scientific research. FPEB is a type of sulfonamide compound that has been found to have a high affinity for the metabotropic glutamate receptor 5 (mGluR5), a protein that is involved in a number of important physiological processes.

Mechanism of Action

N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide binds to the allosteric site of mGluR5, which results in the potentiation of the receptor's activity. This leads to an increase in the release of glutamate, a neurotransmitter that is involved in a number of important physiological processes, including learning and memory.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide has been found to have a number of biochemical and physiological effects, including the potentiation of mGluR5 activity, the increase in glutamate release, and the modulation of synaptic plasticity. N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide has also been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide is its high affinity for mGluR5, which makes it a useful tool for studying the role of this receptor in neurological disorders. However, N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are a number of potential future directions for the study of N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide and its role in neurological disorders. One area of research is the development of new compounds that have a higher affinity for mGluR5 and fewer side effects. Another area of research is the use of N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide in combination with other compounds to target multiple receptors involved in neurological disorders. Finally, N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide could be used to study the role of mGluR5 in other physiological processes, such as pain perception and addiction.

Scientific Research Applications

N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. The compound has been found to have a high affinity for mGluR5, which is involved in a number of important physiological processes, including synaptic plasticity, learning, and memory. N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide has been used to study the role of mGluR5 in a number of neurological disorders, including Alzheimer's disease, Parkinson's disease, and autism spectrum disorders.

properties

IUPAC Name

N-(4-fluorophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c19-15-8-10-16(11-9-15)21(14-18(22)20-12-4-5-13-20)25(23,24)17-6-2-1-3-7-17/h1-3,6-11H,4-5,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDQBWLURNFWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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